molecular formula C16H31BrO2 B1268533 16-Bromohexadecanoic acid CAS No. 2536-35-8

16-Bromohexadecanoic acid

Cat. No. B1268533
CAS RN: 2536-35-8
M. Wt: 335.32 g/mol
InChI Key: PFNCOYVEMJYEED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated fatty acids, including those similar to 16-Bromohexadecanoic acid, involves methods such as diastereoselective bromination and chemical synthesis from chiral pool precursors. For example, Hernanz et al. (1995) described the synthesis of both enantiomers of 2-bromohexadecanoic acid through diastereoselective bromination, highlighting the methodology applicable to the synthesis of brominated fatty acids (Hernanz, D., Camps, F., Guerrero, Á., & Delgado, A., 1995).

Molecular Structure Analysis

The molecular structure of 16-Bromohexadecanoic acid and related compounds can be analyzed using techniques such as NMR and MS, which provide insights into the arrangement of atoms and functional groups within the molecule. Studies on derivatives of dihydroxyhexadecanoic acid isolated from tomato as potential materials for aliphatic polyesters employ these techniques to characterize the compounds fully (Arrieta-Báez, D., Cruz-Carrillo, M., Gómez-Patiño, M. B., & Zepeda-Vallejo, L. G., 2011).

Chemical Reactions and Properties

16-Bromohexadecanoic acid can undergo various chemical reactions, including halogen exchange and functional group transformations, demonstrating its reactivity and potential for further chemical modifications. The preparation and chemical properties of similar brominated fatty acids have been explored, showing the feasibility of such transformations (Laufer, P., Machulla, H., Michael, H., Coenen, H., El-wetery, A., Kloster, G., & Stöcklin, G., 1981).

Physical Properties Analysis

The physical properties of 16-Bromohexadecanoic acid, such as melting point, solubility, and density, are crucial for its handling and application in various scientific and industrial contexts. Research on similar fatty acids provides valuable data that can be extrapolated to understand the physical characteristics of 16-Bromohexadecanoic acid.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under different conditions, are essential for the practical use of 16-Bromohexadecanoic acid in synthesis and material development. Studies on fatty acids with similar structures offer insights into their chemical behavior and potential applications (Goodman, M., Knapp, F. F., Callahan, A. P., & Ferren, L. A., 1982).

Scientific Research Applications

  • Lipid Metabolism and Protein S-palmitoylation

    16-Bromohexadecanoic acid, also known as 2-bromopalmitate, has been identified as a nonselective inhibitor of lipid metabolism and a general inhibitor of protein S-palmitoylation. This compound is used to study the cellular targets of 2-bromopalmitate in the context of lipid metabolism and protein modification processes (Davda et al., 2013).

  • Radiolabeling for Myocardial Imaging

    Research has been conducted on the synthesis, radiolabeling, and evaluation of a new 99mTc-labeled, uni-positively charged, 16-carbon fatty acid derived from 16-bromohexadecanoic acid. This compound has been evaluated in mice for potential applications in myocardial imaging, offering insights into the development of myocardial metabolic tracers (Mathur et al., 2011).

  • Luminescence Enhancement for Copper Detection

    16-Bromohexadecanoic acid has been used to enhance the emission of quantum dots in a study focusing on ultrasensitive copper(II) detection. This research demonstrates the potential applications of 16-Bromohexadecanoic acid in developing sensitive and selective methods for metal ion detection (Chan et al., 2010).

  • Nanorod Immobilization

    Studies have explored the immobilization of gold nanorods onto self-assembled monolayers (SAMs) of 16-Bromohexadecanoic acid, highlighting its application in the creation of substrates for surface-enhanced Raman spectroscopy (SERS) and other nanotechnological applications (Gole et al., 2004).

  • Aliphatic Polyester Materials

    Derivatives of 10,16-Dihydroxyhexadecanoic acid, a compound related to 16-Bromohexadecanoic acid, have been isolated from tomatoes and used to synthesize different monomers for the creation of bio-polyesters. This highlights the potential use of these compounds in developing environmentally friendly materials (Arrieta-Báez et al., 2011).

  • Self-Assembled Monolayers

    The compound has been used to study the directed electroless growth of metal nanostructures on patterned self-assembled monolayers, contributing to the understanding of nanofabrication processes (Garno et al., 2007).

  • Gene Transfer Efficiency

    Research on modifying polyethylenimine (PEI) with omega-bromoalkylcarboxylic acids, including 16-bromohexadecanoic acid, has shown potential in enhancing gene transfer efficiency in non-viral vectors, indicating its role in advancing gene therapy technologies (Dehshahri et al., 2009).

Safety And Hazards

16-Bromohexadecanoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .

Relevant Papers

One paper titled “Fast high yield labelling of 16-Br-hexadecanoic acid with radioactive” discusses the catalytic effect of quaternary ammonium ion on the reaction between 16-bromohexadecanoic acid (16-BrHDA) with Na131I in a two-phase system . The technique described in the paper is based on a nonisotopic exchange reaction between 16-BrHDA and Na131I using phase transfer catalysis .

properties

IUPAC Name

16-bromohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCOYVEMJYEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347345
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Bromohexadecanoic acid

CAS RN

2536-35-8
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-Bromohexadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

16-Bromohexadecanoic acid was prepared by refluxing for 48 hrs 5.0 gr (18.35 mmole) of 16-hydroxyhexadecanoic acid in 24 ml of 1:1 v/v mixture of HBr (48% aqueous solution) and glacial acetic acid. Upon cooling, crude product was solidified inside the reaction vessel. It was filtered out and washed with 3×100 ml of cold water. 6.1 gr (99% yield) of the desired product were obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 18 g. of 16-hydroxyhexadecanoic acid and 160 g. of 30-32% hydrogen bromide in acetic acid is treated with 32 ml. of concentrated sulfuric acid and stirred at ambient temperature for 18 hours. The solution is stirred under reflux for 7 hours and then poured into 500 ml. of ice-water and filtered. A methylene chloride solution of the product is Darco clarified, dried over magnesium sulfate, and evaporated. Crystallization of the residue from ether-petroleum ether and then acetonitrile affords 16-bromohexadecanoic acid as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
AS El-Wetery, AA El-Mohty, KM El-Azoney - Journal of radioanalytical and …, 1997 - Springer
… The catalytic effect of quaternary ammonium ion on the reaction between 16-bromohexadecanoic acid (16-BrHDA) with Na 131I in two phase system has been determined. The …
Number of citations: 1 link.springer.com
M Hamberg - Journal of the American Oil Chemists' Society, 2021 - Wiley Online Library
… Methyl 18-bromooctadecanoate was prepared in an analogous way starting with methyl hydrogen succinate and 16-bromohexadecanoic acid. …
Number of citations: 1 aocs.onlinelibrary.wiley.com
GD Robinson Jr - The International Journal of Applied Radiation and …, 1977 - Elsevier
… 16-Bromohexadecanoic acid 16-Bromohexadecanoic acid was synthesized from 16-bromo-9-… The crude 16-bromohexadecanoic acid which precipitated from the cold acetone was …
Number of citations: 39 www.sciencedirect.com
A Mathur, MB Mallia, HD Sarma… - Journal of Labelled …, 2011 - Wiley Online Library
… A 16-cysteinyl hexadecanoic acid conjugate was synthesized in a six-step synthetic procedure starting with 16-bromohexadecanoic acid. The ligand upon incubation with [ 99m TcN(…
김미금 - 2004 - dspace.ewha.ac.kr
… 우선 시판되고 있는 16-bromohexadecanoic acid를 출발 물질… -attached MADG는 16-bromohexadecanoic acid으로부터 총 6… in six steps from 16-bromohexadecanoic acid and overall 16…
Number of citations: 0 dspace.ewha.ac.kr
MR Kilbourn, MJ Welch - The International Journal of Applied Radiation …, 1982 - Elsevier
… has been used to prepare [--Br]benzyl bromide and [--Br] 16-bromohexadecanoic acid ethyl ester. …
Number of citations: 6 www.sciencedirect.com
E El Khoury, D Patra - Journal of Photochemistry and Photobiology B …, 2016 - Elsevier
… 16-bromohexadecanoic acid using DMPC as well as DPPC. … acid and 16-bromohexadecanoic acid revealed a location for … acid and 16-bromohexadecanoic acid for curcumin in DMPC …
Number of citations: 37 www.sciencedirect.com
S Ayatollahi, M Ramezani, K Abnous… - Research in …, 2012 - rps.mui.ac.ir
… polymer and for 10% 16-bromohexadecanoic acid this increasing was 19-fold and for 30% 16- bromohexadecanoic acid increasing was 13-fold, besieds toxicity was decreased. …
Number of citations: 0 rps.mui.ac.ir
Y Kimura, SL Regen - The Journal of Organic Chemistry, 1983 - ACS Publications
… To a solution of 1.0 mmol of a given oi-bromocarboxylic acid dissolved in 10 mL of methanol (in the case of 15-bromopentadecanoicacid and 16-bromohexadecanoic acid, acetone was …
Number of citations: 50 pubs.acs.org
JY Yoon, MG Kim, SY Han - Key Engineering Materials, 2004 - Trans Tech Publ
… In conclusion, caprolactam-attached MADG was synthesized in six steps from 16-bromohexadecanoic acid with an overall yield of 16%. The preparation of nanoparticles based on the …
Number of citations: 3 www.scientific.net

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